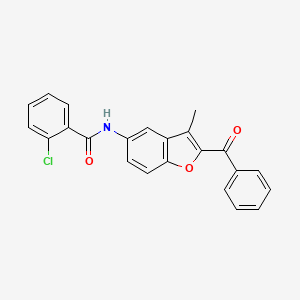

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide

Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide (Molecular Formula: C₂₃H₁₆ClNO₃; Molecular Weight: 389.84 g/mol) is a benzamide derivative featuring a benzofuran core substituted with a benzoyl group at position 2 and a methyl group at position 2. The 2-chlorobenzamide moiety is linked to the benzofuran system via an amide bond.

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO3/c1-14-18-13-16(25-23(27)17-9-5-6-10-19(17)24)11-12-20(18)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJFPWNDMZJNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methylation: The methyl group is added through methylation reactions, often using methyl iodide and a strong base like sodium hydride.

Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or benzofuran derivatives.

Scientific Research Applications

Anticancer Properties

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide has shown significant anticancer activity in various studies. Research indicates that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways.

Case Study: Breast Cancer Cell Lines

In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with a 50% decrease observed at a concentration of 10 µM over 48 hours. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptosis induction.

Antimicrobial Activity

The compound exhibits moderate antimicrobial properties against several pathogens. Preliminary tests reveal its effectiveness against Gram-positive bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pyogenes | 64 µg/mL |

| Escherichia coli | >128 µg/mL |

These findings suggest that this compound may interfere with bacterial growth by inhibiting essential cellular processes.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It potentially modulates inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to its therapeutic profile.

Synthetic Routes and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzofuran Ring: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Benzoylation: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

- Chlorination: Chlorine is introduced through electrophilic aromatic substitution.

- Amidation: The final step involves forming the amide bond by reacting the chlorinated derivative with an appropriate amine.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorobenzamide Derivatives with Varied Backbones

(a) N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide

- Structure : Shares the 2-chlorobenzamide group but replaces the benzofuran core with a thioxoimidazolidine-phenyl-carbamothioyl backbone.

- Properties : Melting point = 216–218°C; ¹H NMR shows NH peaks at 12.38, 11.98, 11.51, and 10.10 ppm, and aromatic protons (ArH) at 7.68–7.43 ppm .

(b) N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h)

- Structure : Retains the 2-chlorobenzamide group but substitutes the benzofuran with a hydroxyphenyl-benzyl moiety.

- Properties : Melting point = 159.2–161.3°C; yield = 52%; ¹H NMR shows OH (9.34 ppm) and NH (10.29 ppm) peaks .

- Comparison : The hydroxyl group enhances polarity, likely improving aqueous solubility compared to the hydrophobic benzofuran-containing target compound.

Benzofuran-Based Analogues

(a) 2-Chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (F267-0151)

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Compounds

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H16ClNO3, with a molecular weight of 389.84 g/mol. The compound features a benzofuran core, which is known for its diverse pharmacological properties. The synthesis typically involves several key steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.

- Introduction of the Benzoyl Group : Accomplished via Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst.

- Methylation : Methyl groups are introduced using methyl iodide or dimethyl sulfate and a base like potassium carbonate.

- Chlorobenzamide Formation : The final step involves coupling with 2-chlorobenzoyl chloride using a base such as triethylamine.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In studies, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus (including MRSA strains) showed susceptibility to the compound, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.

- The compound also exhibited activity against Candida albicans , suggesting antifungal properties as well .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and others, by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors within cells, potentially inhibiting their activity. This interaction may lead to altered cellular functions that contribute to its biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Study : A recent study evaluated the compound's effectiveness against various bacterial strains, reporting an MIC of 3.90 μg/mL against S. aureus ATCC 25923 and even lower values against MRSA strains .

- Anticancer Evaluation : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines by promoting apoptosis through caspase activation .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.